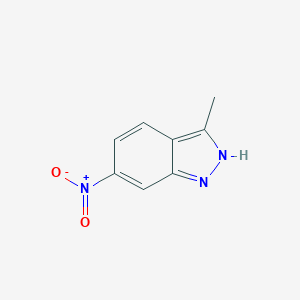

3-甲基-6-硝基-1H-吲唑

描述

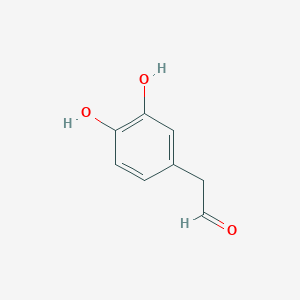

3-Methyl-6-nitro-1H-indazole is a heterocyclic compound that has been studied for its potential applications in a variety of fields. It is a member of the indazole family, which is composed of nitrogen-containing aromatic heterocycles. 3-Methyl-6-nitro-1H-indazole has been studied for its potential as a synthetic intermediate, its ability to bind to metal ions, and its potential as a therapeutic agent.

科学研究应用

抗癌应用

3-甲基-6-硝基-1H-吲唑: 是合成帕唑帕尼的重要中间体,帕唑帕尼是一种用于治疗各种癌症的药物 . 它是一种酪氨酸激酶抑制剂,对软组织肉瘤 (STS) 特别有效。该化合物在抑制癌细胞增殖中的作用突出了其在肿瘤学研究中的重要性。

抗炎和抗菌特性

包括3-甲基-6-硝基-1H-吲唑在内的吲唑化合物表现出抗炎和抗菌特性 . 它们可用于开发治疗炎症性疾病和细菌感染的新药,为微生物学和免疫学研究提供了潜力。

抗抑郁和降压作用

吲唑基团存在于几种具有抗抑郁和降压作用的上市药物中 . 对3-甲基-6-硝基-1H-吲唑的研究可能会导致开发治疗抑郁症和高血压的新疗法,为神经学和心血管研究领域做出贡献。

选择性抑制剂的合成

该化合物可用于创建磷脂酰肌醇3-激酶δ的选择性抑制剂,用于治疗呼吸系统疾病 . 该应用对于呼吸治疗研究至关重要,尤其是在哮喘和慢性阻塞性肺疾病 (COPD) 等疾病的背景下。

神经系统疾病治疗

3-甲基-1H-吲唑:,一种相关的化合物,在治疗三叉神经痛等神经系统疾病方面显示出潜力 . 因此,3-甲基-6-硝基-1H-吲唑可以针对类似的神经应用进行研究,可能为治疗慢性疼痛提供新的途径。

眼科和泌尿科研究

3-甲基-1H-吲唑抑制组胺 H3 受体活性的能力表明3-甲基-6-硝基-1H-吲唑可能对其对眼病和膀胱癌的影响进行研究 . 这为眼科和泌尿科研究开辟了潜在的应用领域。

未来方向

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing more efficient synthesis methods and exploring the diverse biological activities of these compounds .

作用机制

Target of Action

The primary targets of 3-Methyl-6-nitro-1H-indazole are Nitric Oxide Synthase (NOS) enzymes, specifically the inducible and endothelial forms . These enzymes play a crucial role in producing nitric oxide, a key molecule involved in many physiological and pathological processes.

Mode of Action

3-Methyl-6-nitro-1H-indazole interacts with its targets by inhibiting the activity of NOS enzymes . This inhibition prevents the production of nitric oxide, leading to changes in various physiological processes that depend on this molecule.

Biochemical Pathways

The inhibition of NOS enzymes affects several biochemical pathways. Nitric oxide is involved in vasodilation, immune response modulation, neurotransmission, and cell death regulation. Therefore, the inhibition of nitric oxide production can have widespread effects on these pathways .

Result of Action

The molecular and cellular effects of 3-Methyl-6-nitro-1H-indazole’s action are primarily due to the reduced production of nitric oxide. This can lead to changes in blood vessel dilation, immune response, neurotransmission, and cell survival . Additionally, it has been shown to inhibit histamine H3 receptor activity, which may account for its effects on eye diseases and bladder cancer .

生化分析

Biochemical Properties

Indazole derivatives, to which 3-Methyl-6-nitro-1H-indazole belongs, have been reported to interact with various enzymes and proteins

Cellular Effects

Indazole derivatives have been reported to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

3-methyl-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-7-3-2-6(11(12)13)4-8(7)10-9-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNWSYKLFDLUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448355 | |

| Record name | 3-Methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6494-19-5 | |

| Record name | 3-Methyl-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6494-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 3-methyl-6-nitro-1H-indazole in current research?

A1: 3-Methyl-6-nitro-1H-indazole serves as a crucial intermediate in the multi-step synthesis of Pazopanib hydrochloride [, , ]. Pazopanib hydrochloride, commercially known as Votrient, is a tyrosine kinase inhibitor used in cancer treatment [].

Q2: What synthetic challenges have been addressed regarding the production of 3-methyl-6-nitro-1H-indazole?

A2: Researchers have successfully scaled up the synthesis of 3-methyl-6-nitro-1H-indazole to 200 g/batch, achieving a yield of 79.6% from the starting material, ethylaniline []. This involved optimizing various reaction parameters, including the amount of sulfuric acid used during nitration, acetic acid and sodium hydroxide concentrations during diazotization for ring closure, reaction temperature control, and reagent addition methods []. These optimizations ensured both the safety and efficiency of the large-scale synthesis process.

Q3: Beyond Pazopanib hydrochloride, are there other applications for 3-methyl-6-nitro-1H-indazole or its derivatives?

A3: While the provided research primarily focuses on the use of 3-methyl-6-nitro-1H-indazole in Pazopanib hydrochloride synthesis, one study explored its derivative, 2,3-diethyl-6-nitro-2H-indazole []. This derivative shows potential as a key intermediate for developing novel molecule-targeting angiogenesis inhibitors with anti-tumor activity [].

Q4: Are there any characterization details available for 3-methyl-6-nitro-1H-indazole?

A4: While the provided abstracts don't offer specific spectroscopic data for 3-methyl-6-nitro-1H-indazole, they confirm its successful synthesis and characterization. Researchers employed techniques such as 1H NMR, MS, and IR to confirm the structure of Pazopanib hydrochloride, confirming the successful incorporation and transformation of the 3-methyl-6-nitro-1H-indazole intermediate []. Further investigation into the full research articles might offer more detailed characterization data for the compound itself.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)